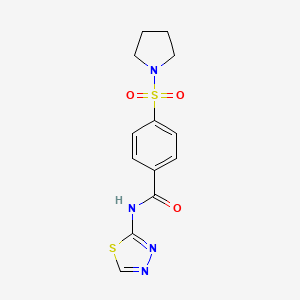

4-(pyrrolidin-1-ylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyrrolidin-1-ylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as PBIT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. PBIT belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Electrochromic Applications

The research into thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, reveals its potential as a novel electron acceptor in electrochromics. The development of donor-acceptor-type (D-A) conjugated polymer based on thiadiazolo[3,4-c]pyridine shows promising results for neutral green electrochromic polymers with low bandgap, favorable redox activity, stability, high coloration efficiency, and fast switching time, indicating its suitability for advanced electrochromic devices (Shouli Ming et al., 2015).

Synthesis of Heterocyclic Compounds

A novel series of heterocyclic compounds involving 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized. These compounds exhibited antimicrobial activities against both gram-positive and gram-negative bacteria as well as antifungal activities against various fungi, highlighting their potential in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Antitumor Activities

The synthesis and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been studied. These compounds and their complexes showed significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (F. Adhami et al., 2014).

Analytical Chemistry Applications

N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been used as a selective sensing material for the development of a chromium ion selective electrode. This electrode demonstrated a Nernstian response, short response time, and high selectivity towards Cr(III) ions, making it a valuable tool for the direct determination of trace amounts of chromium in various samples (L. Hajiaghababaei et al., 2016).

properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c18-12(15-13-16-14-9-21-13)10-3-5-11(6-4-10)22(19,20)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIDCCACQJUJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)

![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2448942.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2448945.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2448955.png)